6-nitro-N-(4-phenylbutan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
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Overview
Description
6-nitro-N-(4-phenylbutan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-N-(4-phenylbutan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the carbazole ring.
Alkylation: Attachment of the 4-phenylbutan-2-yl group to the nitrogen atom of the carbazole.
Reduction: Reduction of any intermediate nitro groups if necessary.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or phenyl groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigation of its potential as a therapeutic agent due to its structural similarity to bioactive carbazole derivatives.
Medicine
Drug Development: Potential use in the development of drugs targeting specific biological pathways.
Industry
Materials Science: Use in the development of organic electronic materials such as OLEDs and photovoltaic cells.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound, known for its biological activity.
6-nitrocarbazole: A simpler nitro-substituted derivative.
N-alkylcarbazoles: Compounds with various alkyl groups attached to the nitrogen atom.
Uniqueness
6-nitro-N-(4-phenylbutan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is unique due to its specific substitution pattern, which could confer distinct biological or chemical properties compared to other carbazole derivatives.
Properties
IUPAC Name |
6-nitro-N-(4-phenylbutan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-15(10-11-16-6-3-2-4-7-16)23-21-9-5-8-18-19-14-17(25(26)27)12-13-20(19)24-22(18)21/h2-4,6-7,12-15,21,23-24H,5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKCYPWQJKYAMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC2CCCC3=C2NC4=C3C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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